1-(2-Chloroethyl)-3-(1-indanyl)urea
Description
Properties
IUPAC Name |
1-(2-chloroethyl)-3-(2,3-dihydro-1H-inden-1-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-7-8-14-12(16)15-11-6-5-9-3-1-2-4-10(9)11/h1-4,11H,5-8H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYKOGHGUHCXDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)NCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905456 | |
| Record name | N'-(2-Chloroethyl)-N-(2,3-dihydro-1H-inden-1-yl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100388-37-2 | |
| Record name | Urea, 1-(2-chloroethyl)-3-(1-indanyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100388372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(2-Chloroethyl)-N-(2,3-dihydro-1H-inden-1-yl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Findings :
DNA Interaction Profiles
Chloroethylnitrosoureas (CENUs) and their derivatives primarily exert cytotoxicity via DNA alkylation and cross-linking. Comparative studies highlight critical differences:
Mechanistic Insights :
- Cross-Linking vs. Single-Strand Breaks: Nitrosoureas like CCNU induce DNA interstrand cross-links (critical for antitumor activity), while non-nitrosylated analogs (e.g., CEUs) may favor single-strand breaks linked to mutagenicity .
- Role of Nitroso Group : Nitroso derivatives (e.g., CCNU) decompose into reactive isocyanates (e.g., 2-chloroethyl isocyanate), which inhibit DNA repair enzymes like ligase, enhancing cytotoxicity .
Pharmacokinetic and Toxicity Profiles
Key Observations :
- CCNU’s lipophilicity enables CNS penetration, making it effective against glioblastoma .
- CEU derivatives like 4-tert-Butyl-CEU show negligible mutagenicity and toxicity, suggesting a safer profile .
Clinical and Preclinical Relevance
- Clinical Success of CCNU : In Phase I trials, CCNU at 130 mg/m² showed activity in glioblastoma and lymphoma, with reversible hematologic toxicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(2-Chloroethyl)-3-(1-indanyl)urea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling chloroethyl isocyanate with 1-indanamine under controlled conditions. Key steps include:
- Step 1 : Activation of the indanamine using a base (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C.
- Step 2 : Slow addition of 2-chloroethyl isocyanate to avoid exothermic side reactions.
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
- Optimization : Reaction yield (70–85%) depends on temperature control, solvent purity, and stoichiometric ratios. Analytical techniques like HPLC and NMR are critical for verifying purity (>95%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm proton environments (e.g., urea NH peaks at δ 6.8–7.2 ppm; indanyl aromatic protons at δ 7.1–7.5 ppm).
- HPLC : Ensure >95% purity with a C18 column (acetonitrile/water mobile phase).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₂H₁₄ClN₂O: 237.08; observed: 237.1 ± 0.2) .
Advanced Research Questions
Q. What intermolecular interactions govern the crystalline packing of this compound, and how do they influence stability?
- Methodological Answer : X-ray crystallography reveals:
- Hydrogen Bonding : Urea NH groups form N–H⋯O bonds with carbonyl groups of adjacent molecules (distance: 2.8–3.1 Å).
- Van der Waals Interactions : Chloroethyl and indanyl groups contribute to hydrophobic packing (interplanar spacing: 3.5–4.0 Å).
- Implications : Strong H-bonding networks enhance thermal stability (decomposition >200°C) but may reduce solubility in polar solvents .
Q. How do conflicting biological activity data arise for urea derivatives, and what validation strategies are recommended?
- Methodological Answer : Contradictions often stem from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains (Gram-positive vs. Gram-negative).
- Solution Stability : Hydrolysis of the chloroethyl group under physiological pH (t½ = 4–6 hours) can alter activity.
- Resolution :
- Dose-Response Curves : Use IC₅₀ values across multiple replicates.
- Metabolite Profiling : LC-MS to identify degradation products .
Q. What computational methods are suitable for predicting the reactivity of the chloroethyl moiety in this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess electrophilicity (chloroethyl group’s LUMO energy: −1.8 eV).
- Molecular Dynamics : Simulate nucleophilic attack by glutathione (GSH) to predict detoxification pathways.
- Validation : Compare with experimental kinetic data (e.g., pseudo-first-order rate constants) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
